7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in various fields of chemistry and pharmacology This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of quinazolinone derivatives using fluoroform (CHF3) as a reagent . This reaction can be carried out in a continuous flow system to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to ensure consistent quality and high throughput . The use of fluoroform in these reactions is advantageous due to its availability and reactivity under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the quinazolinone core provides structural stability . The methylthio group may also contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(Difluoromethyl)-2-(ethylthio)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the difluoromethyl group in 7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one makes it unique compared to its trifluoromethyl counterpart, as it may exhibit different reactivity and binding properties . Additionally, the methylthio group provides distinct chemical and biological characteristics compared to other alkylthio groups .
Properties
Molecular Formula |
C10H10F2N2OS |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H10F2N2OS/c1-16-10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3 |
InChI Key |
OMUUHJPJNHCAHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)CC(CC2=O)C(F)F |
Origin of Product |
United States |
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